2-(Trifluoromethyl)phenacyl bromide

Descripción general

Descripción

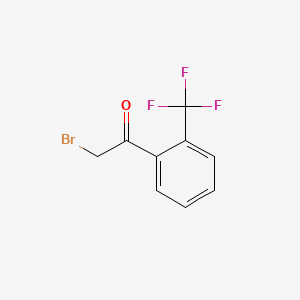

2-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is a brominated derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group at the ortho position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenacyl bromide can be synthesized through the bromination of 2-(trifluoromethyl)acetophenone. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of trifluoromethyl-substituted benzoyl compounds.

Reduction: Formation of trifluoromethyl-substituted benzyl alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Trifluoromethyl)phenacyl bromide is primarily utilized in the synthesis of bioactive compounds. Its role as an intermediate allows for the creation of various pharmaceuticals, especially in the development of:

- Anti-inflammatory Drugs : The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating pain and inflammation.

- Analgesics : It is also used in producing analgesics that alleviate pain without causing loss of consciousness.

Recent studies have demonstrated its effectiveness in synthesizing heterocyclic compounds that exhibit promising biological activities, further enhancing its importance in drug discovery .

Material Science

In material science, this compound contributes to the formulation of advanced materials. Its unique chemical properties facilitate:

- Polymer Development : The compound is incorporated into polymer matrices to enhance mechanical strength and thermal stability.

- Coatings : It is used in creating protective coatings that resist environmental degradation, making it valuable for applications in construction and automotive industries .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Heterocycles : It is frequently employed as an intermediate for synthesizing five- and six-membered heterocycles through multicomponent reactions. This includes reactions with thiourea derivatives to yield thiazole compounds.

- Rap-Stoermer Condensation Reaction : This reaction facilitates the formation of complex organic molecules, showcasing its utility in synthetic chemistry.

- Production of β-Keto Sulfones : Under specific conditions, such as heating with benzenesulfinic acid ammonium salt, it can yield β-keto sulfones, which are important intermediates in various synthetic pathways.

Agricultural Chemicals

This compound also finds applications in the agricultural sector. It plays a role in developing agrochemicals such as:

- Herbicides : The compound aids in synthesizing herbicides that improve crop yields by controlling unwanted vegetation.

- Fungicides : Its chemical properties are leveraged to create fungicides that protect crops from fungal infections .

Case Study 1: Synthesis of Thiazole Derivatives

A recent study demonstrated the synthesis of thiazole derivatives using this compound as a key intermediate. The reaction involved substituted phenacyl halides and phenyl thiourea with titanium dioxide nanoparticles as catalysts, resulting in high yields and purity.

Case Study 2: Development of Anti-inflammatory Agents

Research focused on developing new anti-inflammatory agents has highlighted the effectiveness of compounds synthesized from this compound. These agents showed significant activity against inflammation-related pathways, indicating potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Comparación Con Compuestos Similares

2-Bromoacetophenone: Lacks the trifluoromethyl group, making it less electrophilic.

2-(Trifluoromethyl)benzoyl chloride: Similar in structure but contains a chloride instead of a bromide, leading to different reactivity.

2-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a bromide, resulting in different chemical behavior.

Uniqueness: 2-(Trifluoromethyl)phenacyl bromide is unique due to the presence of both the trifluoromethyl group and the bromine atom, which confer distinct reactivity patterns. The trifluoromethyl group increases the compound’s electrophilicity, while the bromine atom allows for versatile substitution reactions .

Actividad Biológica

2-(Trifluoromethyl)phenacyl bromide (TFPB) is a chemical compound that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of TFPB, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

- Molecular Formula : C₉H₆BrF₃O

- Molecular Weight : 285.04 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water

TFPB acts primarily as an alkylating agent , which means it can modify proteins by adding alkyl groups to amino acid residues. This modification can lead to significant changes in enzyme activity and protein-protein interactions, ultimately affecting cellular functions.

Key Mechanisms:

- Covalent Bond Formation : TFPB forms covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins and nucleotides in DNA. This interaction can alter the structure and function of these biomolecules, influencing various cellular processes.

- Biochemical Pathways : It is involved in the synthesis of biologically active thiophene derivatives, which have applications in pharmaceuticals and agrochemicals.

Antimicrobial Effects

Recent studies have indicated that compounds with a trifluoromethyl group, similar to TFPB, exhibit significant antimicrobial properties. For instance, compounds with this moiety have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported at approximately 25.9 μM against both S. aureus and MRSA .

Cytotoxicity and Cell Viability

TFPB has been evaluated for its cytotoxic effects on various cell lines. In vitro studies demonstrated that certain derivatives exhibit cytotoxicity with IC50 values ranging from 6.5 µM to 20 µM, indicating their potential as therapeutic agents against cancer cells . The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the pro-/anti-inflammatory potential of these compounds.

Case Studies

| Compound | Target | MIC (μM) | Activity Type |

|---|---|---|---|

| TFPB | S. aureus | 25.9 | Bactericidal |

| TFPB | MRSA | 12.9 | Bactericidal |

| Derivative A | HCT116 Cells | 17.8 | Cytotoxic |

| Derivative B | HePG2 Cells | 12.4 | Cytotoxic |

Applications in Research

TFPB is utilized across various fields due to its reactivity and biological properties:

- Organic Synthesis : Acts as a building block for synthesizing complex molecules.

- Proteomics : Employed for cysteine alkylation in proteins, enhancing stability and functionality during analysis.

- Drug Development : Investigated for potential therapeutic applications due to its unique chemical properties and biological activities.

Safety and Handling

Due to its reactive nature, TFPB poses certain hazards:

Propiedades

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.